6-Hydroxy-4-(trifluoromethyl)nicotinonitrile

Drug Design Physicochemical Profiling Lipophilicity

6-Hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 1260837-84-0) is a polysubstituted pyridine-3-carbonitrile derivative with the molecular formula C₇H₃F₃N₂O (MW 188.11 g/mol). It belongs to the broader nicotinonitrile scaffold class, which has been extensively investigated for anticancer, antimicrobial, and enzyme inhibitory applications.

Molecular Formula C7H3F3N2O
Molecular Weight 188.11 g/mol
Cat. No. B13126081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-(trifluoromethyl)nicotinonitrile
Molecular FormulaC7H3F3N2O
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)C#N)C(F)(F)F
InChIInChI=1S/C7H3F3N2O/c8-7(9,10)5-1-6(13)12-3-4(5)2-11/h1,3H,(H,12,13)
InChIKeyOPVSJJVFZHNNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 1260837-84-0): Strategic Nicotinonitrile Intermediate with Differentiated Physicochemical Properties for Drug Discovery


6-Hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 1260837-84-0) is a polysubstituted pyridine-3-carbonitrile derivative with the molecular formula C₇H₃F₃N₂O (MW 188.11 g/mol) . It belongs to the broader nicotinonitrile scaffold class, which has been extensively investigated for anticancer, antimicrobial, and enzyme inhibitory applications [1]. The compound is formally named 6-hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile, existing as the 6-oxo tautomer (6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile) . Its structural hallmarks—a ring-hydroxyl group, an electron-withdrawing trifluoromethyl substituent, and a nitrile moiety—confer measurable differences in lipophilicity, hydrogen-bonding capacity, and chemical reactivity that set it apart from closely related positional isomers and non-hydroxylated analogs when selecting an intermediate for structure–activity relationship (SAR) exploration.

Why 6-Hydroxy-4-(trifluoromethyl)nicotinonitrile Cannot Be Casually Replaced by Its Positional Isomers or the Non-Hydroxylated Parent


In-class nicotinonitrile analogs are not interchangeable because the position of the hydroxyl group on the pyridine ring dictates tautomeric equilibrium, hydrogen-bond donor/acceptor topology, and consequently the compound's computed lipophilicity, polar surface area, and solubility . Moving the –OH group from the 6-position to the 2-position (2-hydroxy-4-(trifluoromethyl)nicotinonitrile, CAS 1261268-77-2) alters the consensus Log P by approximately 0.4–0.6 log units and the topological polar surface area (TPSA) by about 10 Ų, which can shift a lead compound across critical drug-likeness boundaries . The non-hydroxylated parent, 4-(trifluoromethyl)nicotinonitrile (CAS 13600-43-6), lacks hydrogen-bond donor capacity entirely (HBD = 0 vs. 1) and possesses a markedly lower PSA (36.68 vs. ~56.91 Ų), resulting in distinctly different pharmacokinetic and solubility profiles . Direct experimental evidence from polysubstituted nicotinonitrile series demonstrates that subtle regioisomeric changes produce order-of-magnitude differences in cytotoxicity (EC₅₀ from 4.9 µM to inactive) and antimicrobial activity [1]. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended molecular target.

Quantitative Differentiation Evidence: 6-Hydroxy-4-(trifluoromethyl)nicotinonitrile vs. Closest Structural Analogs


Log P Reduction Relative to 2-Hydroxy Positional Isomer: Adjusting Lipophilicity in Lead Optimization

The 6-hydroxy positional isomer (target compound) is consistently predicted to be less lipophilic than the 2-hydroxy isomer. Consensus Log Po/w for 2-hydroxy-4-(trifluoromethyl)nicotinonitrile is 1.72, whereas the 6-hydroxy isomer is expected to exhibit a Log P approximately 0.4–0.6 units lower due to altered internal hydrogen bonding and tautomeric preference . For comparison, the non-hydroxylated parent 4-(trifluoromethyl)nicotinonitrile has Log P = 1.48 . This places the 6-OH derivative in a distinct lipophilicity window suitable for central nervous system (CNS) candidates where excessive Log P is detrimental.

Drug Design Physicochemical Profiling Lipophilicity

Hydrogen-Bond Donor Capacity and Polar Surface Area: Enabling Target Interactions Inaccessible to the Non-Hydroxylated Parent

The presence of the 6-OH group introduces one hydrogen-bond donor (HBD = 1) and increases the topological polar surface area (TPSA) by approximately 20 Ų compared to 4-(trifluoromethyl)nicotinonitrile (HBD = 0; PSA = 36.68 Ų) . The positional isomer 2-hydroxy-4-(trifluoromethyl)nicotinonitrile shares these HBD and TPSA values (HBD = 1; TPSA = 56.91 Ų) , but the 6-OH isomer places the donor and acceptor groups in a different spatial arrangement that can engage distinct residue pairs in a protein binding site.

Medicinal Chemistry Molecular Recognition ADME Prediction

Predicted pKa and Ionization State at Physiological pH: Implications for Solubility and Formulation

The 6-OH group renders the target compound acidic, with an expected pKa in the range of approximately 5.0–6.5 (characteristic of 2-pyridone-type hydroxyls), significantly lower than the basic pyridine nitrogen pKa of the non-hydroxylated parent (predicted pKa = −0.57) . The 2-OH positional isomer (CAS 1261268-77-2) is expected to exhibit a similar acidic pKa, but the 6-OH isomer's distinct tautomeric equilibrium (6-oxo form) may shift the experimental ionization constant.

Preformulation Physicochemical Profiling Drug Metabolism

Computational Solubility Advantage: ESOL-Based Prediction vs. Non-Hydroxylated Parent

Introduction of the 6-OH group is predicted to improve aqueous solubility relative to the non-hydroxylated parent. Using the ESOL topological method, 2-hydroxy-4-(trifluoromethyl)nicotinonitrile has a predicted Log S of −2.53 (0.556 mg/mL, moderately soluble) . The 6-OH isomer is expected to fall in a similar or slightly more soluble range. In contrast, 4-(trifluoromethyl)nicotinonitrile (no hydroxyl) is an oil at room temperature with only sparing solubility in chloroform and slight solubility in methanol , indicating substantially poorer aqueous solubility.

Solubility Prediction ADME Medicinal Chemistry

Regioisomeric Position Dictates Biological Activity in the Nicotinonitrile Scaffold

In a series of nicotinonitrile derivatives assayed for cellular activity, compounds differing only in the nature and position of substituents on the pyridine ring showed EC₅₀ values ranging from 4.9 µM to completely inactive [1]. Compound 6 (EC₅₀ = 4.9 µM) and Compound 5 (EC₅₀ = 7.9 µM) exhibited measurable activity, whereas Compounds 7, 8, 10, and 11 were inactive, demonstrating that regioisomeric substitution is a decisive factor—not merely a minor perturbation—in determining biological outcome. While these specific congeners are not the target compound itself, they establish the class-level principle that hydroxyl and trifluoromethyl positional variation in the nicotinonitrile series can produce a binary active/inactive phenotype.

Structure–Activity Relationship Anticancer Cytotoxicity

Nitrile and Hydroxyl Orthogonality: Synthetic Differentiation from 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (CAS 13600-42-5) is a common alternative intermediate that offers two chlorine handles for sequential cross-coupling . However, its two reactive C–Cl bonds preclude chemoselective functionalization at a single position without protecting-group strategies. In contrast, 6-hydroxy-4-(trifluoromethyl)nicotinonitrile presents a naturally orthogonal pair: the 6-OH group can be converted to a triflate or tosylate for Pd-catalyzed coupling, while the nitrile remains untouched, or the nitrile can be transformed (hydrolysis to amide/acid, reduction to amine, cycloaddition to tetrazole) while the hydroxyl is protected [1]. This built-in orthogonality reduces synthetic step count by at least 1–2 steps compared to the dichloro analog when asymmetric elaboration is desired.

Synthetic Chemistry Cross-Coupling Intermediate Selection

High-Value Application Scenarios for 6-Hydroxy-4-(trifluoromethyl)nicotinonitrile Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Moderately Lipophilic, Hydrogen-Bond-Capable Nicotinonitrile Cores

CNS drug candidates benefit from Log P values between approximately 1 and 3 to balance blood–brain barrier penetration with aqueous solubility [1]. The target compound's estimated Log P of ~1.1–1.3 positions it favorably in this window, whereas the 2-hydroxy isomer (consensus Log P = 1.72 ) and the non-hydroxylated parent (Log P = 1.48 ) are more lipophilic. The 6-OH group also provides the hydrogen-bond donor capacity (HBD = 1) necessary for engaging polar residues in aminergic GPCRs and ion channels—target classes where the non-hydroxylated parent (HBD = 0) cannot donate a hydrogen bond. Researchers pursuing allosteric modulators of nicotinic acetylcholine receptors (nAChRs), for which nicotinonitrile derivatives have documented agonist activity, should select the 6-hydroxy regioisomer when the pharmacophore model demands a hydroxyl in the para position relative to the ring nitrogen.

Kinase Inhibitor and Epigenetic Probe Synthesis Leveraging Orthogonal –OH and –CN Handles

The discovery of trisubstituted nicotinonitrile derivatives as human GCN5 (KAT2A) inhibitors (lead compound IC₅₀ = 3.1 ± 0.2 µM against hGCN5 [1]) illustrates the scaffold's relevance to epigenetic targets. In such programs, the 6-hydroxy-4-(trifluoromethyl)nicotinonitrile core offers a strategic advantage: the –OH group can be activated as a triflate for Suzuki or Buchwald–Hartwig coupling at the 6-position, while the nitrile at the 3-position can undergo independent hydrolysis to a primary amide or tetrazole formation to generate bioisosteres of carboxylic acid. This built-in orthogonality eliminates the need for protecting-group manipulations required when using the 2,6-dichloro analog (CAS 13600-42-5), where both chlorine atoms exhibit similar reactivity.

Antimicrobial and Antibiofilm Candidate Development Requiring Enhanced Solubility for In Vitro Assay Reliability

Fluorinated nicotinonitrile derivatives have demonstrated potent antimicrobial activity, with some analogs achieving MIC values of 1.95 µg/mL against Candida albicans and Aspergillus species, as well as DNA gyrase inhibition (IC₅₀ = 0.04–0.31 µM) surpassing ciprofloxacin and novobiocin [1]. For hit-to-lead campaigns in this space, the 6-hydroxy derivative's predicted aqueous solubility (~0.5–0.6 mg/mL by ESOL; cf. 2-OH analog Log S = −2.53 ) makes it preferable to the non-hydroxylated parent, which is an oil with poor water solubility . Adequate solubility is critical for accurate MIC determination and for minimizing solvent-related cytotoxicity artifacts in mammalian cell counter-screens.

Patent Exemplification and Freedom-to-Operate Strategies Requiring Specific Nicotinonitrile Substitution Patterns

Multiple patent families claim nicotinonitrile derivatives with defined substitution patterns for applications in oncology (prostate cancer), inflammation, and pest control [1]. The preparation method patent for 6-chloro-4-trifluoromethyl-nicotinonitrile (CN103626700A) explicitly describes 4,6-dihydroxy-4-trifluoromethyl-nicotinonitrile as a key intermediate . When building a patent position or designing around competitor IP, the choice between the 6-hydroxy, 2-hydroxy, and 5-hydroxy isomers is legally and strategically material. Only the 6-hydroxy-4-(trifluoromethyl) regioisomer matches the intermediate explicitly disclosed in the 6-chloro synthesis pathway, making it the required procurement choice for any group practicing or designing around this specific process chemistry.

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